molecular formula C14H6Cl2O4S B11617081 2-Oxo-1,3-benzoxathiol-5-yl 2,4-dichlorobenzoate

2-Oxo-1,3-benzoxathiol-5-yl 2,4-dichlorobenzoate

Katalognummer: B11617081
Molekulargewicht: 341.2 g/mol
InChI-Schlüssel: SYRHXBTXCSULKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-1,3-benzoxathiol-5-yl 2,4-dichlorobenzoate is an organic compound that belongs to the class of benzoxathioles. This compound is characterized by the presence of a benzoxathiol ring fused with a dichlorobenzoate moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3-benzoxathiol-5-yl 2,4-dichlorobenzoate typically involves the reaction of 2-Oxo-1,3-benzoxathiol-5-yl acetate with 2,4-dichlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize production costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-1,3-benzoxathiol-5-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Wirkmechanismus

The mechanism of action of 2-Oxo-1,3-benzoxathiol-5-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-Oxo-1,3-benzoxathiol-5-yl 2,4-dichlorobenzoate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique dichlorobenzoate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these unique properties are desired .

Eigenschaften

Molekularformel

C14H6Cl2O4S

Molekulargewicht

341.2 g/mol

IUPAC-Name

(2-oxo-1,3-benzoxathiol-5-yl) 2,4-dichlorobenzoate

InChI

InChI=1S/C14H6Cl2O4S/c15-7-1-3-9(10(16)5-7)13(17)19-8-2-4-11-12(6-8)21-14(18)20-11/h1-6H

InChI-Schlüssel

SYRHXBTXCSULKO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1OC(=O)C3=C(C=C(C=C3)Cl)Cl)SC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.